molecular formula C38H68N2O13S B1221923 Erythromycin thiocyanate CAS No. 7704-67-8

Erythromycin thiocyanate

Cat. No. B1221923
CAS RN: 7704-67-8
M. Wt: 793 g/mol
InChI Key: WVRRTEYLDPNZHR-YZPBMOCRSA-N
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Description

Synthesis Analysis

Erythromycin is obtained from microbial fermentation in industry. The separation and purification involve multiple unit operations, such as extraction, absorption, chromatography, and crystallization . Erythromycin thiocyanate is widely used for the production of other macrolide antibiotics .


Molecular Structure Analysis

The molecular formula of Erythromycin thiocyanate is C38H68N2O13S . Its average mass is 793.017 Da and its monoisotopic mass is 792.444214 Da .


Chemical Reactions Analysis

Erythromycin thiocyanate was found to be relatively stable in mobile phase . The major component, erythromycin A and its related substances were separated and assayed by chromatography .


Physical And Chemical Properties Analysis

The molecular weight of Erythromycin thiocyanate is 793.02 . It is soluble in DMSO up to 100 mg/mL . It is stable if stored as directed .

Scientific Research Applications

Aquaculture

Approval for the use of erythromycin thiocyanate (marketed as AQUAMYCIN 100) in treating freshwater salmonid species with bacterial kidney disease is being pursued in the US . This application highlights its potential in aquaculture to control bacterial infections in fish populations.

Crystallization and Purification

Erythromycin thiocyanate plays a crucial role in the purification process of erythromycin. After microbial fermentation, it is extracted using butyl acetate. Subsequent steps involve reactive crystallization to form an intermediate and antisolvent crystallization to obtain high-purity erythromycin . These processes ensure the quality of erythromycin for pharmaceutical production.

Soil Microbial Communities

Research has explored the impact of erythromycin and/or Raoultella sp. strain MC3 on soil microbial communities. The metabolic activity of these communities was altered, as revealed by community-level physiological profiling. This application sheds light on the compound’s ecological effects .

Stability Enhancement

Erythromycin itself suffers from limited efficacy and bioavailability due to instability under acidic conditions. Researchers have developed analogs (such as azithromycin and clarithromycin) to improve stability and enhance pharmacokinetics . Erythromycin thiocyanate contributes to this line of research.

Chronic Toxicity Studies

Studies have investigated the chronic toxicity of erythromycin thiocyanate to aquatic organisms. For instance, exposure to the compound negatively impacted the survival time of Daphnia magna . Understanding its environmental effects is essential for responsible use.

Safety and Hazards

Erythromycin thiocyanate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Erythromycin thiocyanate is fundamental to produce its pharmaceutical derivatives . A lot of researches have been done on new derivatives with features of combating drug resistance . In the future, more studies could be conducted to improve the quality control level for the product of erythromycin thiocyanate substance .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRRTEYLDPNZHR-YZPBMOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68N2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858755
Record name Erythromycin thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin thiocyanate

CAS RN

7704-67-8
Record name Erythromycin thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7704-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin thiocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin thiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ERYTHROMYCIN THIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin thiocyanate
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Erythromycin thiocyanate
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Erythromycin thiocyanate
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Erythromycin thiocyanate
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Erythromycin thiocyanate
Reactant of Route 6
Erythromycin thiocyanate

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